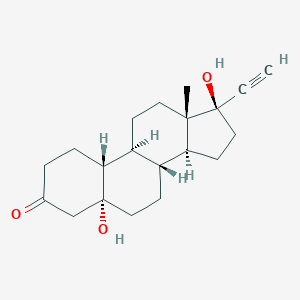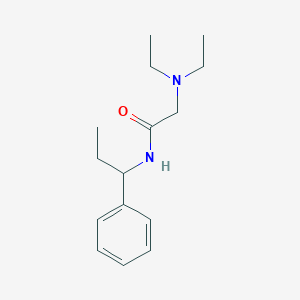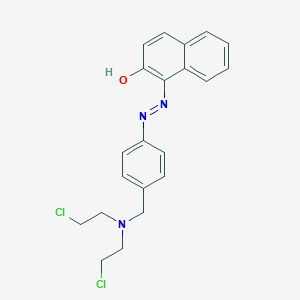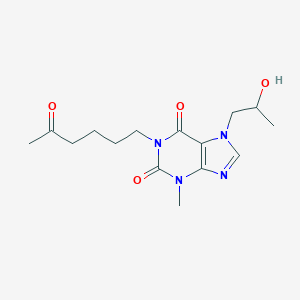
Dhnpyo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhnpyo is a chemical compound that has been studied extensively for its potential in scientific research. It is a synthetic molecule that has shown promising results in various applications, including drug development, gene therapy, and medical imaging.
Mecanismo De Acción
Dhnpyo works by binding to specific receptors in the body, which triggers a series of biochemical reactions. These reactions lead to the activation of various signaling pathways, which ultimately result in the desired physiological effect. The exact mechanism of action of Dhnpyo is still being studied, but it is believed to involve the modulation of various neurotransmitters and hormones in the body.
Biochemical and Physiological Effects:
Dhnpyo has been found to have various biochemical and physiological effects on the body. It has been shown to modulate the levels of various neurotransmitters and hormones in the body, which can lead to changes in mood, behavior, and other physiological processes. Dhnpyo has also been found to have anti-inflammatory and antioxidant properties, which can help to protect the body from various diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dhnpyo in lab experiments is its high potency and specificity. It can be used in very small concentrations, which reduces the risk of toxicity and other adverse effects. However, one of the main limitations of using Dhnpyo in lab experiments is its high cost and limited availability. It can also be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
Direcciones Futuras
There are many future directions for research on Dhnpyo. One area of research is the development of new drugs and therapies based on the compound. Another area of research is the use of Dhnpyo in medical imaging and diagnostic tests. There is also potential for Dhnpyo to be used in gene therapy and other advanced medical treatments. Further studies are needed to fully understand the mechanism of action of Dhnpyo and its potential applications in scientific research.
Conclusion:
In conclusion, Dhnpyo is a synthetic molecule that has shown promising results in various scientific research applications. Its high potency and specificity make it a valuable tool for researchers in the fields of drug development, gene therapy, and medical imaging. Further research is needed to fully understand the mechanism of action of Dhnpyo and its potential applications in scientific research.
Métodos De Síntesis
Dhnpyo is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of a starting material, which is then reacted with other reagents to form the final product. The process involves several purification steps to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
Dhnpyo has been extensively studied for its potential in scientific research. It has shown promising results in various applications, including drug development, gene therapy, and medical imaging. Dhnpyo has been found to be effective in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used in medical imaging to detect tumors and other abnormalities.
Propiedades
Número CAS |
101409-94-3 |
|---|---|
Nombre del producto |
Dhnpyo |
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(5R,8R,9S,10R,13S,14S,17R)-17-ethynyl-5,17-dihydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-3-20(23)11-8-16-14-7-10-19(22)12-13(21)4-5-17(19)15(14)6-9-18(16,20)2/h1,14-17,22-23H,4-12H2,2H3/t14-,15+,16+,17-,18+,19-,20+/m1/s1 |
Clave InChI |
VZJYEIIXZOGNBJ-OHZAXKLOSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)O |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)O |
Sinónimos |
5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one 5,17-dihydroxy-5,17,19-norpregn-20-yn-3-one, (5beta,17alpha)-isomer DHNPYO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)










![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)

![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)